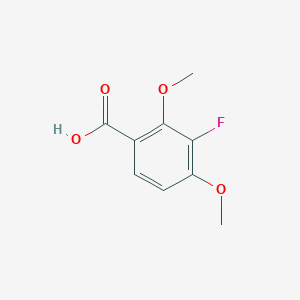

3-Fluoro-2,4-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGFFRLWOROFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Functionalized Benzoic Acid Class

3-Fluoro-2,4-dimethoxybenzoic acid belongs to the broad and impactful class of functionalized benzoic acids. Benzoic acid, in its simplest form, consists of a benzene (B151609) ring attached to a carboxyl functional group (-COOH). google.com This fundamental structure serves as a scaffold for countless derivatives where hydrogen atoms on the benzene ring are replaced by other functional groups. google.comglobalscientificjournal.com

The addition of substituents dramatically alters the molecule's electronic properties, reactivity, and acidity. nih.gov For instance, electron-withdrawing groups, such as the fluorine atom in the title compound, can increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) groups, can modulate the reactivity of the aromatic ring. This ability to fine-tune chemical characteristics makes functionalized benzoic acids indispensable precursors and intermediates in the industrial synthesis of a wide array of organic substances, including pharmaceuticals, preservatives, and other specialty chemicals. google.com

Significance of Fluorinated Aromatic Compounds and Dimethoxy Motifs in Organic Synthesis and Medicinal Chemistry Scaffolds

The specific combination of a fluorine atom and two methoxy (B1213986) groups on the benzoic acid core is particularly noteworthy due to the well-established roles these motifs play in modern chemistry.

The introduction of fluorine into aromatic systems can profoundly alter a molecule's physical, chemical, and biological properties. prepchem.com Fluorine is the most electronegative element, and its presence can enhance metabolic stability, lipophilicity, and bioavailability, making fluorinated compounds highly valuable in drug development. prepchem.comossila.com It is estimated that up to a quarter of all pharmaceuticals contain at least one fluorine atom. ossila.com The C-F bond is exceptionally strong, which can block metabolic pathways and increase a drug's half-life. Furthermore, fluorine substitution can influence the conformation of a molecule, allowing for better binding to biological targets. researchgate.net This has led to the use of fluorinated aromatics in a range of medicines, including anticancer agents, antibiotics, and antidepressants. prepchem.comchemimpex.com

Dimethoxybenzene derivatives are also versatile compounds with significant applications, particularly in pharmaceuticals. arkat-usa.org The methoxy groups (-OCH₃) are hydrogen bond acceptors, which is a critical feature for molecular interactions with biological targets like proteins and enzymes. arkat-usa.org They can also influence the electronic nature of the aromatic ring, impacting its reactivity. arkat-usa.org Studies have shown that dimethoxy substitutions on aromatic rings are present in compounds with enhanced cytotoxic activity against cancer cells and can play a cooperative role in modulating biological responses. researchgate.net Their presence contributes to the thermodynamic stability of molecules, which is a desirable trait for pharmaceutical applications. arkat-usa.org

Overview of Current Research Trajectories for 3 Fluoro 2,4 Dimethoxybenzoic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.org For this compound, several strategic disconnections can be considered. The primary disconnections involve the carbon-carbon bond between the aromatic ring and the carboxyl group, and the carbon-fluorine bond.

A logical disconnection is at the carboxylic acid group, leading back to a fluorinated dimethoxybenzene precursor. This suggests a carboxylation reaction as a key final step in the synthesis. youtube.com Another approach is to disconnect the C-F bond, which points towards a fluorination reaction on a 2,4-dimethoxybenzoic acid precursor.

The methoxy (B1213986) groups also offer points for disconnection, potentially leading back to a dihydroxy-fluorobenzoic acid derivative that can be methylated. However, the most common strategies revolve around forming the carboxylic acid moiety late in the synthesis or introducing the fluorine atom onto a pre-functionalized ring. The choice of disconnection often depends on the availability and reactivity of the starting materials and the desired regioselectivity of the reactions.

Classical and Established Synthetic Routes

Several classical and established synthetic routes have been developed for the synthesis of this compound and its analogues. These methods often involve a sequence of reactions to introduce the required functional groups onto the benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions on Precursors (e.g., nitration, halogenation, subsequent functional group interconversions)

Electrophilic aromatic substitution is a fundamental process in the synthesis of substituted benzene derivatives. For precursors to this compound, reactions like nitration and halogenation are common.

Nitration: The nitration of dimethoxybenzene derivatives can be achieved using a mixture of nitric acid and sulfuric acid. mdma.chrsc.org The position of nitration is directed by the activating methoxy groups. For instance, the nitration of 1,3-dimethoxybenzene (B93181) is a well-studied reaction. rsc.org Subsequent reduction of the nitro group to an amino group, followed by a Sandmeyer reaction, can be used to introduce a fluorine atom.

Halogenation: Direct halogenation of dimethoxybenzene precursors can also be employed. For example, 2,4-dimethoxybenzoic acid can be halogenated, and the resulting halo-substituted compound can then be subjected to further functional group interconversions to yield the desired product. google.com

Functional Group Interconversions: These are a series of reactions that transform one functional group into another. fiveable.meimperial.ac.ukorganic-chemistry.org For example, a nitro group can be reduced to an amine, which can then be converted to a diazonium salt. The diazonium salt can then be replaced by a fluorine atom using the Balz-Schiemann reaction.

| Reaction | Reagents | Intermediate Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-dimethoxybenzene derivative mdma.chrsc.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-dimethoxybenzene derivative |

| Functional Group Interconversion | 1. Fe, HCl 2. NaNO₂, HCl 3. HBF₄ | Fluoro-dimethoxybenzene derivative |

Directed Ortho-Metallation Strategies and Lithiation of Aromatic Precursors

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This strategy relies on the use of a directing group to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.org

In the context of this compound synthesis, the methoxy groups can act as directing groups. wikipedia.org For example, the lithiation of a fluorinated dimethoxybenzene derivative can be achieved at the position ortho to one of the methoxy groups. rsc.orgrsc.org The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce the carboxylic acid group. The hierarchy of directing groups and the reaction conditions, such as the choice of solvent and temperature, are crucial for achieving the desired regioselectivity. rsc.orguwindsor.caharvard.edu

| Directing Group | Lithiation Reagent | Subsequent Electrophile | Product |

| Methoxy | n-BuLi, s-BuLi, or t-BuLi | CO₂ | Carboxylic Acid |

| Amide | n-BuLi | CO₂ | Carboxylic Acid |

Nucleophilic Aromatic Substitution Pathways for Fluorine Introduction

Nucleophilic aromatic substitution (SNA) is another important method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgyoutube.combyjus.com This reaction typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group, such as a nitro or chloro group, to activate the ring for nucleophilic attack. wikipedia.orgbyjus.com

In the synthesis of this compound, a precursor with a suitable leaving group at the 3-position can be reacted with a fluoride (B91410) source, such as potassium fluoride. The reaction is often carried out in a polar aprotic solvent at elevated temperatures. The efficiency of the reaction can be influenced by the nature of the leaving group and the presence of any activating groups on the ring. acs.org Metal-catalyzed SNAr reactions have also been developed to improve reaction rates and expand the scope to less reactive arenes. acsgcipr.org

Carboxylation Reactions (e.g., with CO2 or Grignard reagents) for Benzoic Acid Moiety Formation

The introduction of the benzoic acid moiety is a key step in many synthetic routes. This can be achieved through various carboxylation reactions.

Carboxylation with CO₂: Direct carboxylation of an aromatic ring can be achieved by reacting an organometallic intermediate, such as an aryllithium or a Grignard reagent, with carbon dioxide (often in the form of dry ice). gmu.eduucalgary.canih.gov The resulting carboxylate salt is then protonated with an acid to yield the benzoic acid. youtube.comucalgary.ca This method is widely used due to the ready availability of carbon dioxide. Lewis acid-mediated direct carboxylation of aromatic compounds with CO₂ has also been shown to be an efficient method. nih.govscirp.orgsemanticscholar.org

Grignard Reagents: A Grignard reagent can be prepared from an aryl halide (e.g., a bromo- or iodo-substituted precursor) and magnesium metal. ucalgary.caodinity.com This Grignard reagent then reacts with carbon dioxide to form the magnesium salt of the carboxylic acid, which upon acidic workup gives the final product. gmu.eduyoutube.comucalgary.ca

Oxidation of Corresponding Methylated or Aldehyde Precursors

The benzoic acid group can also be formed by the oxidation of a methyl group or an aldehyde group attached to the aromatic ring.

Oxidation of Methylated Precursors: A methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This method is applicable if a suitable methylated precursor is available. google.com

Oxidation of Aldehyde Precursors: An aldehyde group can be readily oxidized to a carboxylic acid using milder oxidizing agents, such as silver oxide (Ag₂O) or hydrogen peroxide. orgsyn.org For example, 3-fluoro-2,4-dimethoxybenzaldehyde (B6255229) can be oxidized to this compound. The synthesis of the aldehyde precursor itself can be achieved through various formylation reactions. chemicalbook.com

Modern and Advanced Synthetic Approaches

Recent advancements in organic synthesis have provided powerful tools for the preparation of complex molecules like this compound. These approaches offer significant advantages over classical methods in terms of yield, reaction conditions, and substrate scope.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-C, C-F bond formation)

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-fluorine (C-F) bonds with high precision.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H fluorination. For instance, ortho-fluorination of benzoic acid derivatives can be achieved using palladium catalysts with directing groups. This method allows for the selective introduction of one or two fluorine atoms. nih.gov

Copper-Catalyzed Fluorination: Copper-based catalysts offer a cost-effective alternative to palladium. Copper-catalyzed fluorination of benzoic acid derivatives can be performed using reagents like silver fluoride (AgF) as the fluoride source. nih.gov

Iron-Catalyzed Fluorination: Iron catalysts are also employed in benzylic fluorination, providing a method to access β-fluorinated compounds. nih.gov

These transition metal-catalyzed reactions are crucial for introducing the fluoro-substituent at a specific position on the aromatic ring, a key step in the synthesis of this compound.

| Catalyst System | Reaction Type | Key Features |

| Palladium (e.g., Pd(OTf)₂(MeCN)₄) | ortho-C-H Fluorination | Utilizes a directing group for regioselectivity, allowing for mono- or di-fluorination. nih.gov |

| Copper (e.g., CuI) | C-H Fluorination | Employs a fluoride source like AgF and can be used for selective mono- or di-fluorination. nih.gov |

| Iron | Benzylic Fluorination | Provides access to β-fluorinated adducts. nih.gov |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and environmental impact. For example, the Kabachnik-Fields reaction, a type of multicomponent reaction, can be carried out under solvent-free conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.

Photocatalytic Methods: Visible light photocatalysis is an emerging green technology that can drive chemical transformations under mild conditions. Photocatalytic three-component reactions have been developed for the synthesis of various organic molecules. organic-chemistry.org

These sustainable approaches are increasingly being applied to the synthesis of fine chemicals like this compound, minimizing the environmental footprint of their production.

Multicomponent Reaction Strategies Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgresearchgate.net This strategy offers advantages in terms of atom economy, reduced reaction steps, and minimized waste. researchgate.net

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct related and more complex molecular scaffolds. For example, multicomponent reactions are used to synthesize various heterocyclic compounds, which could potentially be derived from or incorporate a 3-fluoro-2,4-dimethoxybenzoyl moiety. nih.govfrontiersin.orgfrontiersin.org The development of MCRs involving fluorinated benzoic acid derivatives is an active area of research. frontiersin.org

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key starting materials and intermediates.

1,3-Dimethoxy-4-fluorobenzene: This precursor can be synthesized through various methods. One common approach involves the nitration of 2-fluoro-1,4-dimethoxybenzene, followed by further transformations. mdpi.com Another route is the reaction of chlorinated mono-fluoroarenes with sodium methoxide (B1231860). nih.gov

3,4-Dimethoxybenzoic Acid (Veratric Acid): This compound is a common intermediate in organic synthesis. vihitadrugs.com It can be prepared by the oxidation of veratraldehyde or through the haloform reaction of 3,4-dimethoxyacetophenone. acs.orgfoodb.ca Esterification of veratric acid with methanol (B129727) can also be employed in its synthesis. google.com

| Precursor/Intermediate | Common Synthetic Route |

| 1,3-Dimethoxy-4-fluorobenzene | Nitration of 2-fluoro-1,4-dimethoxybenzene mdpi.com or reaction of chlorinated fluoroarenes with sodium methoxide. nih.gov |

| 3,4-Dimethoxybenzoic Acid (Veratric Acid) | Oxidation of veratraldehyde or haloform reaction of 3,4-dimethoxyacetophenone. acs.orgfoodb.ca |

Advanced Purification and Isolation Techniques in Laboratory-Scale and Pilot-Scale Synthesis

After synthesis, the crude product must be purified to obtain this compound of the desired purity.

Recrystallization: This is a fundamental and widely used technique for purifying solid organic compounds. slideshare.netalfa-chemistry.com It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. ma.edu For benzoic acid and its derivatives, water is often used as a recrystallization solvent due to the higher solubility of benzoic acid in hot water compared to cold water. slideshare.netma.edu

Distillation: For liquid precursors or intermediates, distillation is a primary purification method. In industrial settings, advanced distillation techniques like using dividing wall columns can improve energy efficiency and separation performance for purifying compounds like benzoic acid. epo.org

Chromatography: Column chromatography and preparative thin-layer chromatography are valuable for separating complex mixtures and isolating pure compounds on a laboratory scale. google.com

Solvent Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases. It can be employed to remove impurities from reaction mixtures. google.com

The choice of purification method depends on the physical state of the compound, the nature of the impurities, and the scale of the synthesis.

Spectroscopic and Structural Characterization of this compound

The meticulous identification and structural confirmation of organic molecules are foundational to chemical research. For this compound, a substituted aromatic carboxylic acid, a suite of spectroscopic techniques is employed to provide a comprehensive understanding of its atomic arrangement and electronic environment. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, in particular, offer a detailed portrait of the molecule's structure.

Computational and Theoretical Investigations of 3 Fluoro 2,4 Dimethoxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of substituted benzoic acids with a high degree of accuracy. niscpr.res.in Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have proven reliable for determining the molecular structure, vibrational frequencies, and electronic properties of similar molecules. niscpr.res.inresearchgate.net

The first step in a computational study is typically a geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For 3-fluoro-2,4-dimethoxybenzoic acid, the presence of three different substituents on the benzene (B151609) ring—a fluorine atom, two methoxy (B1213986) groups, and a carboxylic acid group—would be expected to cause slight distortions in the benzene ring from a perfect hexagonal geometry. orientjchem.org

The bond lengths and angles around the substitution sites would likely deviate from the ideal 1.39 Å and 120°, respectively, due to steric hindrance and electronic repulsion between the bulky methoxy groups, the electronegative fluorine atom, and the carboxylic acid function. orientjchem.org

Conformational analysis would be crucial to identify the most stable spatial arrangements of the rotatable bonds, particularly the C-O bonds of the methoxy groups and the C-C and C-O bonds of the carboxylic acid group. The orientation of the carboxylic acid's hydroxyl group relative to the ring and the methoxy groups' methyl fragments would define the key conformers. It is common for the carboxylic acid group to be nearly coplanar with the benzene ring to maximize conjugation, though slight dihedral angles can be observed. researchgate.net Hydrogen bonding between the carboxylic proton and the oxygen of the adjacent methoxy group is a potential stabilizing intramolecular interaction that would be investigated.

Illustrative Optimized Geometrical Parameters This table presents hypothetical yet scientifically plausible data for the key geometrical parameters of this compound, based on values reported for similar substituted benzoic acids.

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O (carbonyl) Bond Length | ~1.21 Å |

| C-OH (carboxyl) Bond Length | ~1.35 Å |

| Dihedral Angle (Ring-COOH) | ~5-15° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For aromatic acids, the HOMO is typically a π-orbital delocalized over the benzene ring and the electron-donating methoxy groups. The LUMO is usually a π*-orbital, also delocalized but with significant contributions from the electron-withdrawing carboxylic acid group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo intramolecular charge transfer, making it more chemically reactive. niscpr.res.innih.gov

Illustrative Electronic Properties This table provides estimated values for the electronic properties of this compound, derived from studies on analogous compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical reactivity, polarizability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl and methoxy groups, as well as the fluorine atom. These regions are susceptible to electrophilic attack. nih.govnih.gov

Positive Potential (Blue): Localized around the acidic hydrogen atom of the carboxylic acid group, making it the primary site for nucleophilic attack and deprotonation. researchgate.netnih.gov

Neutral/Intermediate Potential (Green): Spread across the carbon atoms of the benzene ring. researchgate.net

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. orientjchem.orgniscpr.res.in Each vibrational mode corresponds to a specific bond stretching, bending, or torsional motion. The calculated frequencies, after being scaled by an appropriate factor to correct for anharmonicity and basis set limitations, typically show excellent agreement with experimental spectra. researchgate.net

For this compound, key predicted vibrational modes would include:

O-H stretching of the carboxylic acid dimer (broad band ~2500-3300 cm⁻¹)

C-H stretching of the aromatic ring and methyl groups (~2900-3100 cm⁻¹)

C=O stretching of the carbonyl group (~1680-1720 cm⁻¹)

C-C stretching within the aromatic ring (~1400-1600 cm⁻¹)

C-F stretching (~1200-1250 cm⁻¹)

C-O stretching of the methoxy and carboxylic acid groups (~1100-1300 cm⁻¹)

Global and local reactivity descriptors, derived from conceptual DFT, help to quantify and pinpoint the most reactive sites within a molecule. epstem.net

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help identify the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. For this compound, the carbonyl carbon would be a likely site for nucleophilic attack, while the oxygen atoms would be sites for electrophilic attack.

Local Softness: Related to the Fukui function, local softness (s) also predicts the most reactive sites. A higher value of local softness indicates a more reactive site.

The aromaticity of the benzene ring can be assessed computationally using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). A HOMA value close to 1 indicates a high degree of aromaticity, while a value near 0 suggests a non-aromatic system. nih.gov The substituents would likely cause a slight decrease in the HOMA value from the ideal value of 1 for unsubstituted benzene, but the ring would still be highly aromatic.

Molecular Dynamics (MD) Simulations to Probe Conformational Flexibility and Solvent Interactions

While quantum chemical calculations typically focus on a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in an explicit solvent environment. ajchem-a.com An MD simulation of this compound would provide valuable information on:

Conformational Flexibility: MD can explore the different conformations of the methoxy and carboxylic acid groups at a given temperature, revealing the dynamics of their rotation and the energy barriers between different conformers.

Solvent Interactions: The simulation would explicitly show how solvent molecules (e.g., water, ethanol) arrange themselves around the solute. It would highlight the formation and breaking of hydrogen bonds between the carboxylic acid group and polar solvent molecules. The fluorine and methoxy groups would also participate in dipole-dipole and van der Waals interactions with the solvent. This provides a microscopic view of the solvation process.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com For derivatives of this compound, QSAR and QSPR models can be invaluable for predicting their potential as therapeutic agents or materials with specific properties, thereby guiding synthetic efforts toward more promising candidates.

The development of a robust QSAR/QSPR model for this compound derivatives would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These pertain to the electron distribution within the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. The fluorine atom, being highly electronegative, and the methoxy groups, acting as electron-donating groups, would significantly influence these descriptors.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once calculated for a series of derivatives, these descriptors can be correlated with an experimentally determined activity or property using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.govthieme-connect.de For instance, a QSAR study on the antimicrobial activity of benzoic acid derivatives might reveal that specific electronic and hydrophobic properties are key for efficacy. thieme-connect.de Similarly, a QSPR model could predict properties like the acid dissociation constant (pKa) based on the electronic effects of the substituents. researchgate.net

A hypothetical QSAR/QSPR data table for a series of this compound derivatives might look as follows, illustrating the correlation between descriptors and a hypothetical biological activity.

| Derivative | Electronic Descriptor (HOMO Energy, eV) | Hydrophobic Descriptor (logP) | Steric Descriptor (Molecular Volume, ų) | Predicted Activity (IC₅₀, µM) |

| Compound A | -6.2 | 2.5 | 180 | 5.2 |

| Compound B | -6.5 | 2.8 | 195 | 3.1 |

| Compound C | -6.1 | 2.3 | 175 | 7.8 |

| Compound D | -6.8 | 3.1 | 210 | 1.5 |

This table is for illustrative purposes only. The values are not based on actual experimental data for this compound derivatives.

The insights gained from such models can guide the design of new derivatives with enhanced activity or desired properties, for example, by suggesting modifications to the substitution pattern on the phenyl ring to optimize electronic and steric interactions with a biological target. nih.govnih.govmdpi.com

Evaluation of Spectroscopic Parameters from First Principles (e.g., NMR chemical shifts, IR frequencies)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules with considerable accuracy. orientjchem.orgnih.gov For this compound, DFT methods can be employed to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, providing a theoretical spectrum that can aid in its experimental identification and structural elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts. nih.gov By optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), the ¹H and ¹³C NMR chemical shifts can be predicted. nih.govruc.dk

The predicted ¹H NMR spectrum would show distinct signals for the aromatic proton, the protons of the two methoxy groups, and the acidic proton of the carboxyl group. The chemical shift of the aromatic proton would be influenced by the electronic effects of the adjacent fluoro and methoxy substituents. The methoxy protons would likely appear as two separate singlets due to their different chemical environments.

The predicted ¹³C NMR spectrum would provide information on each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms would exhibit characteristic downfield shifts.

Below is an illustrative table of predicted NMR chemical shifts for this compound, based on typical values for similar substituted benzoic acids. nih.govrsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-COOH | - | ~168 |

| C2-OCH₃ | - | ~155 |

| C3-F | - | ~158 (d, ¹JCF ≈ 250 Hz) |

| C4-OCH₃ | - | ~160 |

| C5-H | ~7.0 | ~105 (d, ³JCF ≈ 5 Hz) |

| C6-H | ~7.8 | ~115 (d, ²JCF ≈ 20 Hz) |

| OCH₃ (at C2) | ~3.9 | ~56 |

| OCH₃ (at C4) | ~4.0 | ~57 |

| COOH | ~12.5 | - |

This table is for illustrative purposes only. The values are hypothetical and based on computational studies of analogous compounds. The 'd' indicates a doublet splitting pattern due to fluorine-carbon coupling, with an estimated coupling constant (J).

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values. epstem.netresearchgate.net

For this compound, key predicted IR absorption bands would include:

O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong band around 1700-1730 cm⁻¹.

C-O stretches of the methoxy and carboxylic acid groups, in the 1200-1300 cm⁻¹ region.

C-F stretch , a strong band typically found in the 1100-1200 cm⁻¹ range.

Aromatic C=C stretches , appearing in the 1450-1600 cm⁻¹ region.

An illustrative table of key predicted IR frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~3000 (broad) |

| C-H stretch (Aromatic) | ~3100 |

| C-H stretch (Methoxy) | ~2950 |

| C=O stretch (Carboxylic Acid) | ~1720 |

| C=C stretch (Aromatic Ring) | ~1610, 1500 |

| C-O stretch (Carboxylic Acid & Methoxy) | ~1250 |

| C-F stretch | ~1150 |

This table is for illustrative purposes only. The values are based on typical frequencies for substituted benzoic acids. orientjchem.orgresearchgate.netresearchgate.net

Investigation of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. semanticscholar.orgnih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, providing a way to screen for promising candidates before undertaking synthetic efforts. researchgate.net

The NLO response of a molecule is primarily determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values are sought for applications like second-harmonic generation.

The NLO properties of this compound can be computationally investigated by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using DFT methods. mdpi.com The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro and carboxyl) groups on the aromatic ring creates a potential push-pull system, which is a common feature in molecules with significant NLO activity. The charge transfer between these groups can lead to a large change in dipole moment upon excitation, contributing to a higher hyperpolarizability. jmcs.org.mx

Studies on similar molecules have shown that fluorine substitution can enhance NLO properties. jmcs.org.mxmdpi.com The introduction of a fluorine atom can increase the molecular polarizability and hyperpolarizability due to its high electronegativity and ability to participate in intramolecular charge transfer.

A computational study would involve optimizing the geometry of this compound and then performing a finite field calculation to determine the components of the polarizability and hyperpolarizability tensors. The total (or average) values are then calculated from these components.

An illustrative data table of calculated NLO properties for molecules structurally related to this compound is presented below to provide context for the expected values.

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| Benzoic Acid | 2.5 | 85 | 50 |

| 4-Fluorobenzoic Acid | 1.5 | 88 | 120 |

| 4-Methoxybenzoic Acid | 3.2 | 105 | 250 |

| p-Nitroaniline (a common NLO molecule) | 6.2 | 89 | 1100 |

This table is for illustrative purposes and includes data for related compounds to provide a comparative context. The values are approximate and depend on the computational method used. jmcs.org.mxdtic.mil

Based on the trends observed in related systems, it is plausible to predict that this compound would exhibit a notable first hyperpolarizability, potentially making its derivatives interesting candidates for NLO materials. acs.org

Reactivity, Derivatization, and Synthetic Utility of 3 Fluoro 2,4 Dimethoxybenzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives such as esters, amides, alcohols, and acyl halides.

Esterification and Amidation Reactions

The conversion of 3-Fluoro-2,4-dimethoxybenzoic acid into its corresponding esters and amides is a fundamental transformation. These reactions typically proceed via activation of the carboxyl group.

Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method. For substituted benzoic acids, including those with electron-donating methoxy (B1213986) groups and deactivating fluoro groups, this reaction can be driven to completion by using an excess of the alcohol or by removing water as it forms. organic-chemistry.orgchemimpex.com Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective technique for the esterification of substituted benzoic acids, often leading to reduced reaction times and higher yields. organic-chemistry.org For instance, the esterification of fluorinated aromatic carboxylic acids with methanol (B129727) has been successfully achieved using heterogeneous catalysts. sigmaaldrich.com

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. A common method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide. google.com Alternatively, peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the direct amidation by activating the carboxyl group in situ. google.com Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has also been developed as a method to form amide bonds, although this typically occurs on the aromatic ring rather than at the carboxyl group itself. nih.govni.ac.rs

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 3-fluoro-2,4-dimethoxybenzoate |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing access to other important classes of compounds.

Reduction to Alcohol: Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). However, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. ni.ac.rsmasterorganicchemistry.comyoutube.comyoutube.com The reaction of this compound with LiAlH₄ in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would yield (3-Fluoro-2,4-dimethoxyphenyl)methanol. youtube.comsemanticscholar.orgresearchgate.net Another reported method for the reduction of benzoic acids involves using a combination of sodium borohydride and bromine (NaBH₄–Br₂) in refluxing THF, which has shown good yields for various substituted benzoic acids. harvard.educhemsynthesis.com

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation typically requires a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride or an ester. The subsequent reduction of this derivative under controlled conditions can yield the desired aldehyde, 3-fluoro-2,4-dimethoxybenzaldehyde (B6255229). For example, the Rosenmund reduction of the corresponding acyl chloride using hydrogen gas and a poisoned catalyst (e.g., palladium on barium sulfate) is a classic method. Alternatively, specific reducing agents can transform the acid into an aldehyde, often via an intermediate.

Table 2: Reduction Reactions of the Carboxylic Acid Group

| Target Product | Reagents and Conditions | Starting Material |

|---|

Halogenation at the Carboxylic Acid Carbon

For many synthetic applications, the carboxylic acid is converted into a more reactive acyl halide, most commonly an acyl chloride. This is readily achieved by treating this compound with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.comresearchgate.netnih.gov The resulting 3-Fluoro-2,4-dimethoxybenzoyl chloride is a versatile intermediate that can be used in a variety of nucleophilic acyl substitution reactions, including Friedel-Crafts acylations and the previously mentioned esterification and amidation reactions. nih.gov

Reactions Involving the Aromatic Ring

The substituents on the benzene (B151609) ring—one fluorine and two methoxy groups—govern the reactivity and regioselectivity of reactions occurring on the ring itself.

Further Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating methoxy groups. The directing effects of the substituents must be considered to predict the site of further substitution:

-OCH₃ groups (at C2 and C4): Strongly activating and ortho, para-directing. wikipedia.orgorganic-chemistry.org

-F group (at C3): Deactivating but ortho, para-directing. mdpi.commdma.ch

-COOH group (at C1): Deactivating and meta-directing.

The positions on the ring are C1-C6. Positions C1, C2, C3, and C4 are already substituted. The available positions are C5 and C6. The powerful activating effect of the two methoxy groups will dominate the directing effects. The C4-methoxy group directs ortho to C3 (blocked) and C5. The C2-methoxy group directs ortho to C1 (blocked) and C3 (blocked) and para to C5. The fluorine at C3 directs ortho to C2 (blocked) and C4 (blocked) and para to C6. The carboxylic acid at C1 directs meta to C3 (blocked) and C5.

Considering these effects, the C5 position is strongly activated by both methoxy groups and is a target for the meta-directing carboxyl group. The C6 position is activated by the C2-methoxy group and the para-directing fluorine. However, the synergistic activation of the C5 position by the two powerful methoxy groups makes it the most probable site for electrophilic attack. For example, nitration of the closely related 1-fluoro-2,4-dimethoxybenzene (B91222) with nitric acid results in substitution at the C5 position, demonstrating the powerful directing influence of the methoxy groups. chemimpex.comsigmaaldrich.commdpi.com Therefore, reactions like nitration or halogenation on this compound are expected to yield the 5-substituted product.

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 3-Fluoro-2,4-dimethoxy-5-nitrobenzoic acid |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-3-fluoro-2,4-dimethoxybenzoic acid |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 5-Acyl-3-fluoro-2,4-dimethoxybenzoic acid |

Directed Metallation for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In this compound, the methoxy groups, the fluorine atom, and the carboxylate (formed upon deprotonation by the organolithium base) can all act as DMGs. semanticscholar.orgresearchgate.netorganic-chemistry.org

The relative directing ability of these groups is crucial. The carboxylate group is known to be an effective DMG, directing lithiation to the ortho position (C2). organic-chemistry.orgsemanticscholar.org Methoxy groups are also well-established DMGs. wikipedia.orgorganic-chemistry.org Studies on substituted benzoic acids have shown that the carboxylic acid group has an intermediate directing capacity. researchgate.net

In the case of this compound, after deprotonation of the carboxylic acid by a strong base like n-butyllithium (n-BuLi), several positions could potentially be lithiated:

The C2-methoxy group directs to C3 (blocked).

The C4-methoxy group directs to C3 (blocked) and C5.

The C1-carboxylate group directs to C2 (blocked) and C6.

The C3-fluoro group can direct to C2 (blocked) and C4 (blocked).

The most likely site for a second deprotonation (lithiation) is the C5 position. This position is ortho to the C4-methoxy group and is also activated by the C2-methoxy group (para) and the meta-directing carboxylate. The C6 proton is only directed by the carboxylate. The cooperative effect of the C4-methoxy and the carboxylate directing towards C5 makes it the most acidic and kinetically favorable site for metalation. organic-chemistry.orgharvard.edu Trapping the resulting aryllithium intermediate with an electrophile (E⁺) would yield a 5-substituted derivative.

Table 4: Predicted Outcome of Directed Ortho-Metalation

| Reagents | Proposed Intermediate | Product upon Quenching with E⁺ |

|---|

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

This compound and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules by forming carbon-carbon bonds. wikipedia.orgharvard.eduwikipedia.org The presence of the fluorine atom, methoxy groups, and the carboxylic acid functionality on the benzene ring influences the reactivity and regioselectivity of these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. harvard.edutcichemicals.com While direct coupling of the C-F bond is challenging, the carboxylic acid group of this compound can be transformed into a more reactive leaving group, such as a triflate, or the molecule can be halogenated at a different position to facilitate Suzuki coupling. For instance, related fluorinated aromatic compounds have been successfully employed in Suzuki-Miyaura reactions to synthesize biaryl and polyaryl structures. The reaction of 1,4-dibromo-2-fluorobenzene (B72686) with arylboronic acids demonstrates the selective coupling at the C-Br bonds, leaving the C-F bond intact, to produce fluorinated terphenyls. researchgate.net This highlights the potential for selective functionalization of polyhalogenated fluoroaromatics.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org this compound derivatives, particularly those converted to aryl halides (e.g., iodides or bromides), can participate in Heck reactions to introduce alkenyl substituents. The reaction is known for its high stereoselectivity, typically affording the trans-alkene product. organic-chemistry.orgyoutube.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. wikipedia.orgrug.nl For example, the Heck reaction has been utilized in the synthesis of fine chemicals like the sunscreen agent 2-ethylhexyl p-methoxy-cinnamate and the anti-asthma drug Singulair™. rug.nl

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org Similar to the Heck and Suzuki reactions, a derivative of this compound, typically an aryl halide, is required to participate in Sonogashira coupling. This reaction is a powerful method for the synthesis of arylalkynes. libretexts.org The reaction is generally carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.govorganic-chemistry.org

The following table summarizes the general transformations involved in these cross-coupling reactions:

| Reaction | Reactant 1 (from this compound) | Reactant 2 | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl halide or triflate | Organoboron compound | Pd catalyst, Base | Biaryl |

| Heck | Aryl halide or triflate | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Aryl halide or triflate | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Transformations of the Methoxy Groups (e.g., demethylation to hydroxyl groups)

The two methoxy groups in this compound are susceptible to cleavage, a reaction known as demethylation, to yield the corresponding hydroxyl groups. This transformation is significant as it converts the ether functionalities into phenols, which can then be used in a variety of other chemical modifications.

A common reagent for demethylation is boron tribromide (BBr₃). This Lewis acid readily coordinates to the oxygen atom of the methoxy group, followed by the cleavage of the methyl-oxygen bond. The choice of solvent and reaction temperature is critical to control the selectivity and extent of demethylation, especially when two methoxy groups are present.

In a related context, the reaction of dichlorobenzenes with sodium methoxide (B1231860) can lead to the formation of chloroanisoles, which can subsequently be demethylated to chlorophenols. researchgate.net This illustrates that methoxy groups on aromatic rings can be cleaved under specific conditions. The resulting 3-fluoro-2,4-dihydroxybenzoic acid is a valuable intermediate for the synthesis of various compounds, including those with potential biological activity. For example, 4-fluoro-3-hydroxybenzoic acid is a known chemical entity. chemicalbook.com

Elaboration into Advanced Chemical Scaffolds and Heterocyclic Systems

This compound serves as a versatile starting material for the synthesis of more complex molecular architectures, including various heterocyclic systems. The carboxylic acid and the substituted aromatic ring provide multiple reaction sites for elaboration.

Benzoxazoles: These heterocyclic compounds can be synthesized from derivatives of this compound. A common synthetic route involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. organic-chemistry.orgnih.gov The carboxylic acid of this compound can be activated (e.g., by conversion to an acid chloride or ester) and then reacted with an appropriately substituted o-aminophenol to form the benzoxazole (B165842) ring system. nih.gov The resulting 2-(3-fluoro-2,4-dimethoxyphenyl)benzoxazole scaffold is of interest in medicinal chemistry and materials science. globalresearchonline.netmdpi.comnih.gov

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through various methods, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. While direct use of this compound is not typical, it can be converted into a suitable precursor. For example, the benzoic acid could be used to acylate a reactive species that then undergoes cyclization to form a quinoline ring.

Oxadiazoles: 1,3,4-Oxadiazoles are another class of heterocycles accessible from this compound. globalscientificjournal.comossila.com A standard synthetic pathway involves the conversion of the benzoic acid to its corresponding acid hydrazide by reaction with hydrazine. nih.govresearchgate.net This hydrazide can then be cyclized with various reagents, such as carbon disulfide, to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov The resulting 2-(3-fluoro-2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives are explored for their potential biological activities. globalscientificjournal.comossila.com It's important to note that other oxadiazole isomers exist, such as the unstable 1,2,3-oxadiazole. researchgate.netumn.edu

The following table outlines the general synthetic strategies for these heterocycles starting from this compound:

| Heterocycle | Key Precursor from this compound | General Synthetic Method |

| Benzoxazole | Carboxylic acid derivative (e.g., acid chloride) | Condensation with an o-aminophenol |

| Quinoline | Precursor with an activated carbonyl and aryl group | Friedländer synthesis or similar cyclization reactions |

| 1,3,4-Oxadiazole | Acid hydrazide | Cyclization of the acid hydrazide |

The structural features of this compound also make it a potential building block for the synthesis of macrocycles and polymers.

Macrocyclic Systems: Macrocycles are large ring structures that often exhibit unique properties due to their constrained conformations. This compound can be incorporated into macrocyclic frameworks through reactions that form linking bonds, such as ester or amide bonds. For example, the carboxylic acid can be reacted with a long-chain diol or diamine to form a macrocyclic ester or lactam, respectively. Ring-closing metathesis (RCM) is another powerful technique for macrocyclization, where a precursor containing two terminal alkenes is cyclized using a ruthenium catalyst. core.ac.uk By functionalizing the benzoic acid with an appropriate diene-containing fragment, it could be used in RCM to generate novel macrocycles.

Polymeric Precursors: The bifunctional nature of this compound (or its derivatives) allows it to act as a monomer in polymerization reactions. For example, if the methoxy groups are demethylated to hydroxyl groups, the resulting dihydroxybenzoic acid can undergo step-growth polymerization with a suitable dicarboxylic acid or diacyl chloride to form polyesters. The presence of the fluorine atom would impart specific properties, such as altered solubility and thermal stability, to the resulting polymer.

In-depth Article on this compound Unattainable Due to Lack of Specific Research

Crafting a detailed scientific article that focuses exclusively on the biological activities of "this compound" and its derivatives is not feasible at this time. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific preclinical and in vitro research focused on this particular chemical compound.

While research exists for structurally similar compounds—such as other fluorinated benzoic acids, dimethoxybenzoic acid isomers, and various hydroxylated or methoxylated benzoic acid derivatives—this body of work does not directly address the biological profile of this compound derivatives. Extrapolating findings from these related but distinct molecules to create an article "solely" focused on the target compound would be scientifically unsound and speculative.

To maintain a high standard of accuracy and adhere to the available evidence, we are unable to generate content that meets the specific constraints of the original request. We can, however, offer to produce a comprehensive article on the demonstrated biological activities of closely related chemical families, including:

Fluorinated Benzoic Acid Derivatives: Exploring their roles as antimicrobial agents, enzyme inhibitors, and their application in the design of therapeutic agents.

Dimethoxybenzoic Acid Derivatives: Detailing their observed antioxidant, antimicrobial, and cytotoxic properties in various research models.

Such an article would provide a scientifically grounded overview of the current research landscape for compounds structurally analogous to this compound, thereby offering valuable context and insight into the potential activities of this chemical class.

Exploration of Biological Activities of 3 Fluoro 2,4 Dimethoxybenzoic Acid Derivatives Preclinical and in Vitro Research

Structure-Activity Relationship (SAR) Investigations based on Preclinical Data

There are no published preclinical data on which to base a structure-activity relationship investigation for derivatives of 3-Fluoro-2,4-dimethoxybenzoic acid.

Patent Landscape and Intellectual Property Considerations in 3 Fluoro 2,4 Dimethoxybenzoic Acid Research

Analysis of Key Patent Filings Related to Synthesis and Intermediate Production

While specific patent filings for the synthesis of 3-Fluoro-2,4-dimethoxybenzoic acid are not prominently disclosed in publicly accessible databases, an analysis of patents for structurally similar fluorinated benzoic acid derivatives provides insight into the types of claims and inventions that are protectable. The synthesis of fluorinated aromatics often involves multi-step processes where both the final compound and key intermediates can be the subject of patent claims.

Patents in this area typically focus on novel and inventive synthetic routes that offer advantages such as higher yields, greater purity, lower cost, or more environmentally friendly processes. For instance, patents have been granted for methods of producing fluorinated benzoic acids via diazotization of the corresponding amino-aromatic compound, followed by decomposition of the diazonium salt. Other patented methods include the direct fluorination of benzoic acid derivatives or the synthesis from fluorinated starting materials.

Key patent filings for related compounds often claim:

A specific process for preparing a class of compounds.

Novel intermediate compounds that are formed during the synthesis.

The use of specific catalysts or reaction conditions that are critical to the success of the synthesis.

The table below summarizes representative patents for the synthesis of related fluorinated benzoic acid derivatives, which can serve as a reference for the potential patent landscape of this compound.

| Patent Number | Title | Key Aspects of the Invention |

|---|---|---|

| EP0266512A2 | Method for the production of benzoic acid derivatives fluorinated on the nucleus | A process for preparing fluorinated benzoic acid derivatives, which are valuable intermediates for the synthesis of antibacterial quinolonecarboxylic acids. google.com |

| US6333431B1 | Processes for the preparation of fluorinated benzoic acids | A single-step process for preparing fluoro benzoic acids, which are intermediates for antibacterial agents, aiming for high purity and yield at a low cost. google.com |

| EP0258985B1 | Process for preparing fluoroaromatic and fluoroheterocyclic compounds | A process for preparing fluoroaromatic compounds, including 2-fluorobenzoic acid, by diazotising an amino-aromatic compound in hydrogen fluoride (B91410) and decomposing the resulting diazonium salt under super-atmospheric pressure. epo.org |

Intellectual Property Strategies for Novel Synthetic Routes and Advanced Derivatives

For a compound like this compound, which may serve as a crucial intermediate in the synthesis of more complex molecules, a robust intellectual property strategy is essential. Such a strategy would likely focus on several layers of protection to create a strong patent portfolio.

Novel Synthetic Routes: The development of a new and non-obvious method for synthesizing this compound could be a cornerstone of an IP strategy. Patent claims could be directed to:

Specific steps within the process that are novel and inventive.

The use of novel starting materials or reagents.

Unique reaction conditions (e.g., temperature, pressure, catalysts) that lead to improved outcomes.

By patenting the synthetic route, a company can prevent competitors from using the same method to produce the compound, thereby creating a significant barrier to entry.

Advanced Derivatives: Another key aspect of the IP strategy would be the creation and patenting of novel derivatives of this compound. This could involve:

Markush Claims: Drafting broad claims that cover a genus of related compounds, all sharing a common core structure but with variations at specific positions. This can provide protection for a wide range of potential derivatives.

New Chemical Entities (NCEs): Synthesizing and patenting new molecules that use this compound as a building block. If these new molecules exhibit valuable properties (e.g., as pharmaceuticals, agrochemicals, or materials), they can be protected as new chemical entities.

A multi-layered approach, combining process patents for the synthesis of the intermediate with composition of matter patents for new derivatives, can create a formidable intellectual property position.

Freedom-to-Operate Assessments for Research and Development Activities

A Freedom-to-Operate (FTO) analysis is a critical due diligence activity for any entity planning to conduct research and development on, or commercialize, this compound. The purpose of an FTO analysis is to determine whether a proposed product or process infringes on the valid intellectual property rights of others. drugpatentwatch.com

For this compound, an FTO assessment would involve a comprehensive search and analysis of the patent landscape to identify any patents that could potentially be infringed. The scope of the FTO analysis should include:

Compound Claims: Searching for any patents that claim this compound itself as a novel composition of matter.

Process Claims: Identifying patents that claim a method of synthesizing the compound. Even if the compound itself is not patented, using a patented process to manufacture it would constitute infringement.

Use Claims: Investigating patents that claim the use of this compound as an intermediate in the synthesis of another patented compound.

The FTO analysis should be conducted early in the research and development process to identify potential roadblocks and to inform strategic decisions. If a blocking patent is identified, several strategies can be considered:

Licensing: Negotiating a license with the patent holder to use the patented technology.

Designing Around: Modifying the planned product or process to avoid infringing on the claims of the patent.

Challenging the Patent: Attempting to invalidate the patent through legal proceedings if there are grounds to believe it was improperly granted.

Conducting a thorough FTO analysis is an essential risk mitigation strategy that can help to avoid costly litigation and ensure the smooth progression of research and development activities.

Future Directions and Emerging Research Avenues for 3 Fluoro 2,4 Dimethoxybenzoic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of chemical entities. For 3-Fluoro-2,4-dimethoxybenzoic acid, these computational tools can accelerate the discovery of new derivatives with enhanced properties. AI algorithms can be trained on large datasets of known molecules to predict the physicochemical and biological properties of novel, virtual compounds based on the this compound scaffold.

Predictive models can be developed to screen for derivatives with optimized characteristics, such as improved binding affinity to a specific biological target or enhanced material properties. This in-silico screening significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing. For instance, ML models could predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates derived from this acid, prioritizing those with favorable pharmacokinetic profiles.

Furthermore, generative AI models can design entirely new molecules based on the this compound core, exploring a vast chemical space to identify candidates with desired functionalities. This approach opens up possibilities for discovering compounds with novel mechanisms of action or unprecedented material applications.

Exploration of Sustainable Synthesis Pathways and Atom Economy Enhancements

A key area of exploration will be the enhancement of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product. Traditional multi-step syntheses of complex molecules like this compound can be resource-intensive. Researchers will aim to develop novel catalytic systems, potentially using earth-abundant metals, to streamline the synthesis and improve yields.

Moreover, the use of greener solvents, such as water or bio-based solvents, and the exploration of alternative energy sources like microwave irradiation or mechanochemistry could further reduce the environmental footprint of its production. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, will also be a significant step towards a more atom-economical synthesis.

Advanced Spectroscopic Probes and In-Operando Characterization of Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Advanced spectroscopic techniques will play a pivotal role in this endeavor. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information about the formation of intermediates and byproducts during a chemical reaction.

In-operando characterization, where a reaction is monitored under its actual operating conditions, will offer unprecedented insights into the catalytic cycles and reaction kinetics. This data is invaluable for identifying reaction bottlenecks and designing more efficient synthetic protocols. For example, monitoring the transformation of a precursor into this compound can help in fine-tuning reaction parameters like temperature, pressure, and catalyst loading to maximize yield and purity.

Development of Novel Materials with Incorporating this compound Scaffolds

The unique electronic and structural features of this compound make it an attractive building block for the creation of novel materials with tailored properties. The presence of the fluorine atom can enhance thermal stability and modulate electronic properties, while the carboxylic acid and methoxy (B1213986) groups provide sites for polymerization or incorporation into larger supramolecular assemblies.

Future research could focus on synthesizing polymers and metal-organic frameworks (MOFs) that incorporate the this compound scaffold. These materials could find applications in areas such as gas storage and separation, catalysis, and optoelectronics. For instance, the fluorine and methoxy groups can influence the porosity and surface chemistry of MOFs, enabling selective adsorption of specific molecules. In the realm of polymer science, incorporating this acid as a monomer could lead to the development of high-performance polymers with improved chemical resistance and thermal stability. chemimpex.com

Interdisciplinary Research with Chemical Biology and Materials Science

The future of research on this compound lies in its integration into interdisciplinary studies, particularly at the interface of chemical biology and materials science. In chemical biology, this compound and its derivatives can be used as probes to study biological processes or as starting points for the development of new therapeutic agents. The fluorine atom can serve as a useful label for ¹⁹F NMR studies, allowing for the non-invasive monitoring of the molecule's behavior in biological systems.

Q & A

Basic Research Question

- ¹⁹F NMR : A singlet near -110 ppm (CF₃ region) confirms fluorine presence.

- ¹H NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substituents.

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (C₉H₉FO₄: calc. 200.0485).

Q. Reference Spectral Data

| Technique | Key Peaks | Source |

|---|---|---|

| ¹⁹F NMR | δ -110 to -115 ppm (single peak) | Analogous to |

| ¹H NMR | δ 6.8–7.2 ppm (aromatic protons) | JOC |

What are the challenges in achieving regioselective demethylation, and how can researchers mitigate side reactions?

Advanced Research Question

Demethylation of this compound risks fluorine migration or over-demethylation. For example, using 48% HBr may cause halogen rearrangement, while BBr₃ in dichloromethane at 0°C selectively removes methoxy groups . Kinetic vs. thermodynamic control studies (via variable-temperature NMR) can optimize conditions. Side products like 3-fluoro-4-hydroxybenzoic acid can be minimized by controlling stoichiometry and reaction time.

How does the compound’s lipophilicity compare to non-fluorinated analogs, and what implications does this have for biological studies?

Advanced Research Question

Fluorine increases lipophilicity (logP ~1.8 vs. ~1.2 for non-fluorinated analogs), enhancing membrane permeability. This property is critical for drug design, as demonstrated in salicylic acid derivatives with improved bioavailability . Reverse-phase HPLC or shake-flask methods can quantify logP. Comparative studies with 3,5-difluoro-2-hydroxybenzoic acid (logP 1.5 ) highlight substituent effects.

What strategies resolve contradictions in reported reaction outcomes involving halogen migration during demethylation?

Advanced Research Question

Discrepancies arise from reagent choice (e.g., HBr vs. HCl) or reaction conditions. For instance, HBr promotes bromine migration in 2-bromo-4-methoxybenzoic acid, while HCl does not . Systematic studies using isotopic labeling (e.g., ¹⁸O tracing) or in situ FTIR can elucidate mechanisms. Meta-analyses of kinetic data (Arrhenius plots) may reconcile conflicting reports by identifying hidden variables like trace moisture.

How can computational methods predict the stability of this compound under varying pH conditions?

Advanced Research Question

DFT calculations (e.g., Gaussian 16) model protonation states and hydrolysis pathways. The compound’s pKa (~2.8 for COOH, estimated via QSAR) suggests stability in acidic environments. Molecular dynamics simulations (Amber) can predict degradation products, validated by LC-MS under accelerated stability conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.